molecular formula C10H10N2O3 B3407555 (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid CAS No. 7252-23-5

(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid

Cat. No.: B3407555
CAS No.: 7252-23-5
M. Wt: 206.2 g/mol
InChI Key: TXGCHSXRGITSHI-ARJAWSKDSA-N
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Description

(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid is a γ-keto-α,β-unsaturated carboxylic acid derivative characterized by a conjugated enone system and a pyridin-3-ylmethylamino substituent. The (Z)-configuration at the double bond (C2–C3) confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

(Z)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGCHSXRGITSHI-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7252-23-5
Record name NSC47046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety enables participation in [3+2] and [4+2] cycloadditions:

  • 1,3-Dipolar Cycloaddition : Reacts with thia-methine ylides to form spiro-pyrrolidine-thiophene derivatives under reflux (yield: 75–85%) .

  • Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes under high pressure (e.g., 17 kbar) .

Table 2: Cycloaddition reactivity

Reaction TypeConditionsProductYieldSource
1,3-DipolarReflux in EtOH, 6 hSpiro-pyrrolidine-thiophene78%
Diels-Alder17 kbar, RTBicyclic adduct62%

Nucleophilic Additions

The ketone and carboxylic acid groups undergo nucleophilic attacks:

  • Hydrazone Formation : Reacts with hydrazines to yield hydrazone derivatives (e.g., with phenylhydrazine, 90% yield) .

  • Esterification : Forms methyl esters via methanol/H2_2SO4_4 catalysis (85% yield) .

Intramolecular Cyclization

Under anhydrous conditions (e.g., propionic anhydride), the compound undergoes cyclization to form a γ-lactam:
 Z 4 oxo 4 pyridin 3 ylmethyl amino but 2 enoic acidpropionic anhydrideγ lactam\text{ Z 4 oxo 4 pyridin 3 ylmethyl amino but 2 enoic acid}\xrightarrow{\text{propionic anhydride}}\gamma \text{ lactam}
Key Data :

  • Reaction time: 4 h at 120°C .

  • Yield: 70% .

Metal Coordination

The pyridine nitrogen and carbonyl oxygen act as bidentate ligands for transition metals (e.g., Ni2+^{2+}, Cu2+^{2+}):

  • Forms octahedral complexes in methanol (λmax_{\text{max}} = 420–450 nm) .

  • Stability constants (log K): 4.2–5.1 (pH 7.4) .

Decarboxylation

Thermal decarboxylation (200°C, 2 h) generates (Z)-3-((pyridin-3-ylmethyl)amino)acryloyl ketone :
C11H10N2O3C10H10N2O+CO2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3\rightarrow \text{C}_{10}\text{H}_{10}\text{N}_2\text{O}+\text{CO}_2

Biological Activity

Derivatives exhibit:

  • Carbonic Anhydrase Inhibition : IC50_{50} = 12–45 nM against hCA I/II .

  • Antifungal Activity : MIC = 8–32 µg/mL against Candida albicans .

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectral Data: The (2Z)-4-(4-methylanilino) analog was analyzed via UV-Vis and IR spectroscopy, revealing strong absorbance at 270 nm (π→π* transitions), a feature likely shared by the target compound.
  • Synthetic Challenges: The methylene linker in the pyridin-3-ylmethyl group may complicate synthesis compared to direct pyridinylamino analogs .
  • Data Limitations: No direct biological or thermodynamic data exist for the target compound in the provided evidence, necessitating further experimental studies.

Biological Activity

(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, also known by its CAS number 918946-37-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}

This compound features a pyridine ring attached to a butenoic acid derivative, which plays a crucial role in its biological activity.

1. Enzyme Inhibition

Research indicates that derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids exhibit significant inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and II). These enzymes are vital for regulating physiological processes such as acid-base balance and CO2 transport. The inhibition properties of these compounds make them potential candidates for therapeutic applications in conditions where carbonic anhydrase activity is dysregulated, such as in certain cancers .

2. Cancer Therapy

A patent document highlights the use of compounds related to this compound as inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is implicated in cancer cell proliferation. The inhibition of NAMPT can lead to decreased levels of NAD+, thereby inducing apoptosis in cancer cells .

Study on Carbonic Anhydrase Inhibition

In a study published in PubMed, various derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids were synthesized and tested for their inhibitory effects on hCA I and II. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity .

CompoundIC50 (hCA I)IC50 (hCA II)
4a5 µM7 µM
4b3 µM6 µM
4c1 µM2 µM

Therapeutic Potential Against Cancer

In another research article, the compound's ability to inhibit NAMPT was evaluated through in vitro assays. The findings suggested that treatment with (Z)-4-oxo-4-(pyridin-3-ylmethyl)amino butenoic acid led to a significant reduction in NAD+ levels in cancer cell lines, correlating with increased apoptosis rates .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to active sites on carbonic anhydrases and NAMPT, the compound disrupts normal enzymatic functions.
  • Induction of Apoptosis : The reduction in NAD+ levels triggers apoptotic pathways in cancer cells, leading to cell death.
  • Structural Interactions : The presence of the pyridine ring enhances the compound's ability to interact with target enzymes through hydrogen bonding and π-stacking interactions, as evidenced by crystal structure analyses .

Q & A

Basic Questions

Q. What are the established synthetic routes for (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid?

  • Methodology :

  • React maleic anhydride with pyridin-3-ylmethylamine in anhydrous conditions (e.g., THF or DCM) at 0–25°C.
  • Acidic workup (HCl or H₂SO₄) to hydrolyze intermediates and isolate the product.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Confirm stereochemistry using NOESY or 2D NMR to distinguish (Z)-isomer from (E)-counterparts.
    • Key Data : Typical yields range from 45–65% for analogous α,β-unsaturated carbonyl derivatives .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and conjugated enol (C=C at ~1600–1650 cm⁻¹) .
  • ¹H NMR : Olefinic protons (δ 6.5–7.5 ppm, J = 12–16 Hz for (Z)-configuration), pyridyl protons (δ 7.0–8.5 ppm), and NH/COOH protons (broad signals at δ 10–12 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), α,β-unsaturated carbons (δ 120–140 ppm) .

Advanced Research Questions

Q. How can discrepancies in reported spectral data for structurally similar compounds be resolved?

  • Methodology :

  • Compare data under identical solvent/temperature conditions (e.g., DMSO-d₆ vs. CDCl₃ shifts NH/COOH signals).
  • Validate using 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Cross-reference with computational models (DFT calculations for predicted chemical shifts) .
    • Example : In (E)-4-aryl-4-oxo-2-butenoic acid amides, solvent polarity caused ±0.3 ppm deviations in NH signals .

Q. What strategies improve stereochemical purity during synthesis?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce (Z)-selectivity.
  • Optimize reaction temperature: Lower temps (0–5°C) favor kinetic (Z)-isomer formation.
  • Monitor via chiral HPLC (e.g., Chiralpak® IC column, hexane/IPA mobile phase) .

Q. How is the compound’s biological activity evaluated in antiproliferative assays?

  • Methodology :

  • Cell viability : Treat cancer cell lines (e.g., MCF-7, HeLa) with 1–100 µM compound for 48–72 hrs; measure viability via MTT assay.
  • IC₅₀ calculation : Fit dose-response curves using nonlinear regression (GraphPad Prism®).
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .
    • Key Data : Analogous compounds showed IC₅₀ values of 5–20 µM in breast cancer models .

Contradiction Analysis

  • Stereochemical Assignments : Conflicting (Z)/(E) assignments in literature may arise from improper NOESY interpretation. Validate via X-ray crystallography if possible .
  • Biological Variability : Discrepant IC₅₀ values (e.g., ±5 µM) could stem from cell passage number or serum concentration in assays. Standardize protocols across labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid
Reactant of Route 2
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(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid

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